Demethylcyproheptadine Hydrochloride
Overview
Description
Demethylcyproheptadine Hydrochloride is a chemical compound with the molecular formula C20H19N·ClH and a molecular weight of 309.83 g/mol . It is categorized under antihistamines and respiratory drugs . This compound is a derivative of cyproheptadine, a first-generation antihistamine known for its anticholinergic, antiserotonergic, and local anesthetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethylcyproheptadine Hydrochloride involves the demethylation of cyproheptadine. The process typically includes the use of reagents such as hydrochloric acid and organic solvents under controlled temperature and pressure conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality . The compound is then purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Demethylcyproheptadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure and properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Demethylcyproheptadine Hydrochloride has several scientific research applications:
Mechanism of Action
Demethylcyproheptadine Hydrochloride exerts its effects by competing with free histamine and serotonin for binding at their respective receptors . This antagonism at the receptor sites leads to the inhibition of histamine and serotonin activity, which accounts for its antihistamine and antiserotonin effects . The compound also affects the appetite center of the hypothalamus, leading to increased appetite .
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: The parent compound, known for its antihistamine and antiserotonin properties.
Ketotifen: Another first-generation antihistamine with similar effects but fewer side effects.
Loratadine: A second-generation antihistamine with a longer duration of action and fewer sedative effects.
Uniqueness
Demethylcyproheptadine Hydrochloride is unique due to its specific molecular structure, which allows it to interact differently with biological targets compared to other antihistamines . Its demethylated form may offer distinct pharmacological properties and therapeutic potential .
Properties
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N.ClH/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17;/h1-10,21H,11-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRAIDUOUNVWNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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